molecular formula C14H9NO2 B1295916 2-(Pyridin-4-yl)-4h-chromen-4-one CAS No. 3034-16-0

2-(Pyridin-4-yl)-4h-chromen-4-one

Cat. No. B1295916
CAS RN: 3034-16-0
M. Wt: 223.23 g/mol
InChI Key: WTKMIKUCGVSMDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various chromen-4-one derivatives has been explored through different methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved using palladium-catalyzed cascade reactions, which involved CO insertion and C-H bond activation . Similarly, the synthesis of multi-functionalized chromeno[2,3-c]pyrrol-9(2H)-ones was performed using the Baker–Venkataraman rearrangement catalyzed by 4-(dimethylamino)pyridine . A one-pot synthesis method was reported for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, which combined several reactants in ethanol . Mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives were prepared through a reaction with primary amines, offering a simple and environmentally friendly synthesis pathway . Additionally, 2,4,5-triaryl-5H-chromeno[4,3-b]pyridines were synthesized under microwave radiation, which allowed the formation of new bonds and rings in a single step .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives has been characterized using various spectroscopic techniques. For example, the X-ray crystallography of 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one revealed the existence of two hydrogen bonding isomers in the crystal . The X-ray structures of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives were also reported . Furthermore, the structure of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones was determined by spectroscopic methods and single crystal X-ray crystallography .

Chemical Reactions Analysis

The chemical behavior of chromen-4-one derivatives under various conditions has been studied. The dual excited-state intramolecular proton transfer (ESIPT) reaction of 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one was investigated, showing different emissions based on the conformer . The photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones via an intramolecular Paternò–Büchi reaction was another example of a unique chemical reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives have been explored in various studies. The fluorescence properties of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-ones were examined, indicating high fluorescence quantum yields, which suggests potential applications as luminescence or fluorescence probes . The antimicrobial activity of 2-(pyridine-3-yl)-4H-chromen-4-one derivatives was also evaluated, with some compounds showing potency comparable to standard drugs .

Scientific Research Applications

  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities .
    • Method : The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
  • Molecular Simulation

    • Field : Computer-Aided Molecular Design
    • Application : The arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate was studied .
    • Method : Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules .
    • Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Spin-Crossover Coordination Polymers

    • Field : Material Science
    • Application : A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .
    • Method : The compounds were synthesized and their magnetic properties were measured .
    • Results : The compounds exhibited spin-crossover behaviors with diminishing thermal hysteresis upon decreasing the ligand-field strength .
  • Non-Linear Optics

    • Field : Computer-Aided Molecular Design
    • Application : The arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate was studied .
    • Method : Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules .
    • Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
  • Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming

    • Field : Medicinal Chemistry
    • Application : 2-Pyridin-4-yl-methylene-beta-boswellic Acid is a potential candidate for targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D-Microsatellite Stable, G12V-Microsatellite Instable Mutant Colon Cancer .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Chemical Synthesis

    • Field : Chemical Synthesis
    • Application : 4-(2-(Pyridin-4-yl)vinyl)phenol, a compound related to “2-(Pyridin-4-yl)-4h-chromen-4-one”, is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and its role in ongoing scientific studies.


properties

IUPAC Name

2-pyridin-4-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-12-9-14(10-5-7-15-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKMIKUCGVSMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287505
Record name 2-(pyridin-4-yl)-4h-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-yl)-4h-chromen-4-one

CAS RN

3034-16-0
Record name 3034-16-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pyridin-4-yl)-4h-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CL Chen, CW Lin, CC Hsieh, CH Lai… - The Journal of …, 2009 - ACS Publications
The synthesis, characterization and fundamental of the dual excited-state proton-transfer properties of 3-hydroxy-2-(pyridin-2-yl)-4H-chromen-4-one (1a) are reported. In the electronic …
Number of citations: 60 pubs.acs.org
X Lu, G Dong, Y Zheng, C Zhang, Y Qiu… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
Objective/Method: A series of 4H-chromen-4-one derivatives (A1-A16) have been designed and synthesized, and they were screened for BRAF kinase inhibitory activity. Furthermore, …
Number of citations: 2 www.ingentaconnect.com
PP Kaishap, G Duarah, B Sarma… - Angewandte Chemie …, 2018 - Wiley Online Library
The first decarbonylative insertion of an alkyne through C−H/C−C activation of six‐membered compounds is reported. The Ru‐catalyzed reaction of 3‐hydroxy‐2‐phenyl‐chromones …
Number of citations: 56 onlinelibrary.wiley.com
U Shah, S Patel, M Patel, N Jain… - Anti-Cancer Agents …, 2022 - ingentaconnect.com
Background: Many natural and synthetic flavonoids have been studied and documented by inhibiting aromatase enzymes for their anti-cancer activity against breast carcinoma. The …
Number of citations: 1 www.ingentaconnect.com
W Zhan, S Lin, J Chen, X Dong… - Chemical Biology & …, 2015 - Wiley Online Library
By inspiration of good Akt1 inhibitory and cytotoxic activity of our previously screened hits 1 and 2, a series of novel benzopyrans 3a–c, 4 and phenylpyrazoles 5a–c, 6a–b, and 7 were …
Number of citations: 13 onlinelibrary.wiley.com
M Li, Y Dong, X Yu, Y Zou, Y Zheng, X Bu… - Bioorganic & Medicinal …, 2016 - Elsevier
Glutaminyl cyclase (QC) plays an important role in the pathogenesis of Alzheimer’s disease (AD) and can be a potential target for the development of novel anti-AD agents. However, …
Number of citations: 26 www.sciencedirect.com
Y Hou, W Kuang, W Min, Z Liu, F Zhang… - Journal of Medicinal …, 2021 - ACS Publications
Icaritin is an active ingredient in Epimedium, which has a variety of pharmacological activities. However, the low activity of Icaritin and the unclear target greatly limit its application. …
Number of citations: 5 pubs.acs.org
G He, Z Li, M Zhang, Z Li, Y Wang, F Zhao, Y Wang… - Bioorganic …, 2022 - Elsevier
Specific HDAC6 inhibitors (HDAC6is) simultaneously harboring anti-proliferative and immunomodulatory properties may prohibit tumor progression via intrinsic and immune driven …
Number of citations: 1 www.sciencedirect.com
M Znati, C Bordes, V Forquet, P Lanteri, HB Jannet… - Bioorganic …, 2019 - Elsevier
A new series of 3-hydroxyflavones (1–46) were synthesized according to the Claisen-Schmidt followed by Algar-Flynn-Oyamada reactions (AFO) in one step. The synthesized …
Number of citations: 12 www.sciencedirect.com
Z Zheng, MS Miller, IG Jennings… - ACS Chemical …, 2013 - ACS Publications
The p110β isoform of PI3 kinase (PI3Kβ) has been implicated in pathological disorders such as thrombosis and cancer and a number of PI3Kβ-selective inhibitors have recently …
Number of citations: 20 pubs.acs.org

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